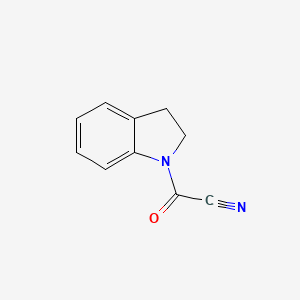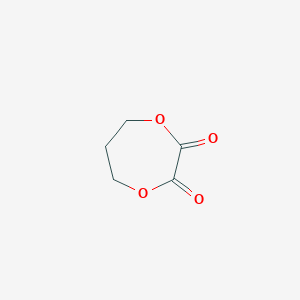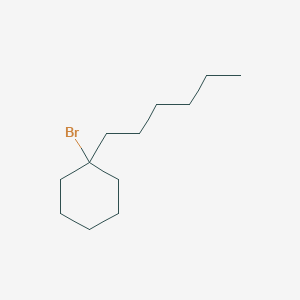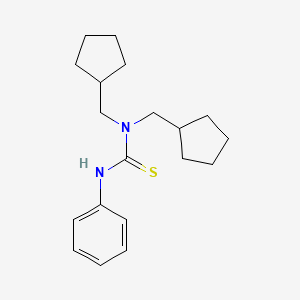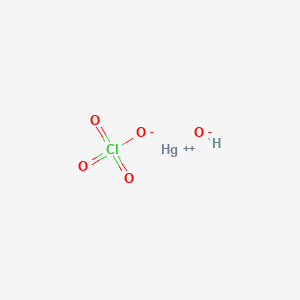
Mercury(2+);hydroxide;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);hydroxide;perchlorate is a chemical compound consisting of mercury in its +2 oxidation state, hydroxide ions, and perchlorate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of mercury(2+);hydroxide;perchlorate typically involves the reaction of mercury(II) salts with hydroxide and perchlorate ions. One common method is to dissolve mercury(II) nitrate in water and then add sodium hydroxide to precipitate mercury(II) hydroxide. This precipitate can then be reacted with perchloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar chemical reactions but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Mercury(2+);hydroxide;perchlorate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Mercury(II) can be reduced to elemental mercury by reducing agents such as tin(II) chloride.
Substitution Reactions: The hydroxide and perchlorate ions can be substituted by other anions in solution.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid can oxidize mercury to its +2 state.
Reducing Agents: Tin(II) chloride is commonly used to reduce mercury(II) to elemental mercury.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used to manipulate the ionic composition of the compound.
Major Products Formed:
Elemental Mercury: Formed during reduction reactions.
Mercury(II) Chloride: Formed during substitution reactions with chloride ions.
Applications De Recherche Scientifique
Mercury(2+);hydroxide;perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the production of other mercury compounds and in certain industrial processes.
Mécanisme D'action
The mechanism by which mercury(2+);hydroxide;perchlorate exerts its effects involves the interaction of mercury ions with biological molecules. Mercury(II) ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The perchlorate ion can interfere with iodide uptake in the thyroid gland, affecting hormone production.
Comparaison Avec Des Composés Similaires
Mercury(II) Chloride: Similar in that it contains mercury in the +2 oxidation state but differs in its anionic composition.
Mercury(II) Nitrate: Another mercury(II) compound with different anions.
Mercury(II) Oxide: Contains mercury in the +2 oxidation state but with oxide ions.
Uniqueness: Mercury(2+);hydroxide;perchlorate is unique due to the presence of both hydroxide and perchlorate ions, which confer distinct chemical properties and reactivity compared to other mercury(II) compounds.
Propriétés
Numéro CAS |
61512-35-4 |
|---|---|
Formule moléculaire |
ClHHgO5 |
Poids moléculaire |
317.05 g/mol |
Nom IUPAC |
mercury(2+);hydroxide;perchlorate |
InChI |
InChI=1S/ClHO4.Hg.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+2;/p-2 |
Clé InChI |
NEZZYVGISQWEEZ-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[O-]Cl(=O)(=O)=O.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
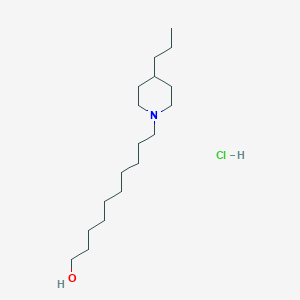

![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
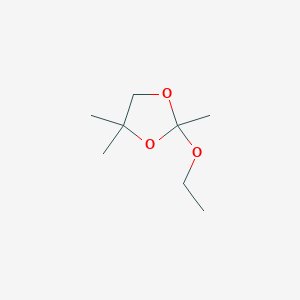

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
